molecular formula C8H11O5- B14798035 (2Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate

(2Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Cat. No.: B14798035
M. Wt: 187.17 g/mol
InChI Key: JILRCVQYCFULEY-WAYWQWQTSA-M
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Description

Diethyl 2-oxobutanedioate ion, also known as diethyl oxalacetate, is an organic compound with the molecular formula C8H12O5. It is a diester of oxalacetic acid and is commonly used in organic synthesis due to its versatile reactivity. The compound is characterized by its clear liquid form and a molecular weight of 188.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-oxobutanedioate ion can be synthesized through the esterification of oxalacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, diethyl 2-oxobutanedioate ion is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation to remove water and drive the reaction forward .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-oxobutanedioate ion undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 2-oxobutanedioate ion has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-oxobutanedioate ion involves its reactivity as an electrophile in various chemical reactions. It can form enolate ions under basic conditions, which then participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-oxobutanedioate ion is unique due to its keto group, which imparts distinct reactivity compared to other similar esters. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .

Properties

Molecular Formula

C8H11O5-

Molecular Weight

187.17 g/mol

IUPAC Name

(Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate

InChI

InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5,9H,3-4H2,1-2H3/p-1/b6-5-

InChI Key

JILRCVQYCFULEY-WAYWQWQTSA-M

Isomeric SMILES

CCOC(=O)/C=C(/C(=O)OCC)\[O-]

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)[O-]

Origin of Product

United States

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